molecular formula C9H7Br2N B8730027 2,6-Bis(bromomethyl)benzonitrile

2,6-Bis(bromomethyl)benzonitrile

Cat. No.: B8730027
M. Wt: 288.97 g/mol
InChI Key: NRYGYPYWRPNBLZ-UHFFFAOYSA-N
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Description

2,6-Bis(bromomethyl)benzonitrile is a brominated aromatic compound featuring two bromomethyl (-CH₂Br) substituents at the 2 and 6 positions of a benzonitrile backbone. The nitrile group (-CN) at the 1-position enhances polarity, while the bromomethyl groups serve as reactive sites for nucleophilic substitution or cross-coupling reactions. This compound is hypothesized to act as a versatile intermediate in organic synthesis, particularly in constructing complex molecules for pharmaceuticals, polymers, or optoelectronic materials.

Properties

Molecular Formula

C9H7Br2N

Molecular Weight

288.97 g/mol

IUPAC Name

2,6-bis(bromomethyl)benzonitrile

InChI

InChI=1S/C9H7Br2N/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3H,4-5H2

InChI Key

NRYGYPYWRPNBLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)CBr)C#N)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,6-Bis(bromomethyl)benzonitrile with structurally related compounds, focusing on substituents, applications, and physicochemical properties:

Compound Name Substituents (Positions) Molecular Formula Key Applications/Reactivity Synthesis Method Thermal/Reactive Properties References
2,6-Bis(bromomethyl)benzonitrile BrCH₂ (2,6), CN (1) C₉H₆Br₂N Hypothesized: Cross-coupling, polymer synthesis Likely bromination of methylbenzonitrile High reactivity due to BrCH₂ groups -
(o,o)ACA (2,6-bis(dihydroacridin-yl)benzonitrile) Dihydroacridin-yl (2,6), CN (1) C₃₁H₂₈N₃ OLED emissive layers Pd-catalyzed Buchwald–Hartwig cross-coupling High thermal stability (Td >300°C), emissive properties
2,6-Bis(4-chloroformylphenoxy)benzonitrile (BClPOBN) ClCO-phenoxy (2,6), CN (1) C₂₁H₁₁Cl₂NO₄ Polymer synthesis (polyesters) Condensation with 2,6-difluorobenzonitrile, followed by SOCl₂ treatment Td 391–406°C (5% weight loss in N₂)
3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile Br (3), OCF₂CF₃ (2,6), CN (1) C₁₁H₆BrF₆NO₂ Pharmaceutical/agrochemical research Substitution reactions High polarity, reactivity from Br and nitrile
2,6-Di(dimethylamino)benzonitrile N(CH₃)₂ (2,6), CN (1) C₁₁H₁₅N₃ Unknown (potential ligand or catalyst) Unknown Melting point 71–73°C, irritant
2,6-Bis(bromomethyl)pyridine BrCH₂ (2,6), N (1) C₇H₆Br₂N Cross-coupling reactions Not detailed Irritant, used in ligand synthesis

Key Comparative Insights:

Reactivity and Functionalization :

  • Bromomethyl vs. Trifluoroethoxy : Bromomethyl groups (in 2,6-Bis(bromomethyl)benzonitrile) enable nucleophilic substitution (e.g., Suzuki coupling), whereas trifluoroethoxy groups (in 3-Bromo-2,6-bis(trifluoroethoxy)benzonitrile) act as electron-withdrawing substituents, enhancing stability and altering solubility .
  • Nitrile Group : The -CN group in all compounds increases polarity, facilitating interactions in polymer matrices (e.g., BClPOBN-based polyesters ) or electronic materials (e.g., (o,o)ACA in OLEDs ).

Thermal Stability :

  • BClPOBN-derived polyesters exhibit exceptional thermal stability (Td ~400°C), critical for high-performance polymers . In contrast, (o,o)ACA’s thermal resilience supports its use in OLED devices under operational heating .

Synthetic Utility :

  • Bromomethyl-substituted compounds (e.g., 2,6-Bis(bromomethyl)pyridine ) are precursors for ligands or cross-linkers. Similarly, 2,6-Bis(bromomethyl)benzonitrile could serve as a building block for dendrimers or functionalized aromatics.

Safety Considerations: Brominated compounds (e.g., 2,6-Bis(bromomethyl)pyridine ) and dimethylamino derivatives are classified as irritants, necessitating careful handling.

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